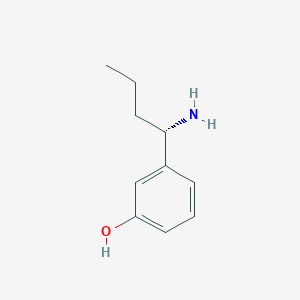

(S)-3-(1-Aminobutyl)phenol

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H15NO |

|---|---|

Peso molecular |

165.23 g/mol |

Nombre IUPAC |

3-[(1S)-1-aminobutyl]phenol |

InChI |

InChI=1S/C10H15NO/c1-2-4-10(11)8-5-3-6-9(12)7-8/h3,5-7,10,12H,2,4,11H2,1H3/t10-/m0/s1 |

Clave InChI |

AMEJFGQGKYMTCT-JTQLQIEISA-N |

SMILES isomérico |

CCC[C@@H](C1=CC(=CC=C1)O)N |

SMILES canónico |

CCCC(C1=CC(=CC=C1)O)N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-(1-Aminoethyl)phenol: A Chiral Phenolic Amine

Introduction

(S)-3-(1-Aminoethyl)phenol is a chiral organic compound featuring a phenol ring substituted with a chiral aminoethyl group at the meta position. This unique structural arrangement, combining a phenolic hydroxyl group and a primary amine on a stereogenic center, makes it a valuable building block in medicinal chemistry and asymmetric synthesis. The presence of both acidic (phenolic) and basic (amino) functionalities, along with its chirality, imparts specific physicochemical properties and biological recognition capabilities. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, potential applications, and safe handling procedures.

Chemical Structure and Properties

The chemical structure of (S)-3-(1-Aminoethyl)phenol consists of a benzene ring with a hydroxyl group and an (S)-1-aminoethyl group at positions 1 and 3, respectively.

Molecular Structure:

Key Physicochemical Properties:

A summary of the key physicochemical properties of (S)-3-(1-Aminoethyl)phenol and its hydrochloride salt is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | (S)-3-(1-Aminoethyl)phenol | (S)-3-(1-Aminoethyl)phenol hydrochloride | Reference(s) |

| CAS Number | 123982-81-0 | 2829279-56-1 | [1][2] |

| Molecular Formula | C₈H₁₁NO | C₈H₁₂ClNO | [1][2] |

| Molecular Weight | 137.18 g/mol | 173.64 g/mol | [1][2] |

| Appearance | Solid | Solid | [1][2] |

| Boiling Point | 266.3 °C at 760 mmHg | Not available | [1] |

| Storage Temperature | 4°C | Room Temperature, under inert atmosphere | [1][2] |

| Purity | Typically ≥95% | Typically ≥95% | [1][2] |

Synthesis and Purification

The enantioselective synthesis of chiral amines like (S)-3-(1-Aminoethyl)phenol is a critical aspect of pharmaceutical development. While a specific, detailed protocol for this exact molecule is not widely published, a general and robust strategy involves the asymmetric reduction of a corresponding ketimine or the resolution of a racemic mixture.

General Enantioselective Synthesis Strategy

A common approach for the synthesis of chiral primary amines is the asymmetric hydrogenation of a prochiral imine or the reductive amination of a ketone. The following diagram illustrates a conceptual workflow for the synthesis of (S)-3-(1-Aminoethyl)phenol.

Caption: Conceptual workflow for the enantioselective synthesis of (S)-3-(1-Aminoethyl)phenol.

Exemplary Experimental Protocol: Asymmetric Reductive Amination

This protocol outlines a generalized procedure for the asymmetric reductive amination of 3-hydroxyacetophenone, a plausible precursor. The choice of chiral auxiliary or catalyst is critical for achieving high enantioselectivity.

Materials:

-

3-Hydroxyacetophenone

-

Ammonia or a chiral amine (e.g., (R)-α-methylbenzylamine)

-

A suitable reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, or H₂ with a chiral catalyst)

-

A suitable solvent (e.g., methanol, dichloromethane, or tetrahydrofuran)

-

Acid and base for workup (e.g., HCl, NaOH)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Imine Formation:

-

Dissolve 3-hydroxyacetophenone in the chosen solvent.

-

Add the amine source (e.g., a solution of ammonia in methanol or the chiral amine).

-

If necessary, add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation.

-

Stir the reaction mixture at room temperature or with gentle heating until imine formation is complete, as monitored by techniques like TLC or GC-MS.

-

-

Asymmetric Reduction:

-

Cool the reaction mixture to a suitable temperature (e.g., 0 °C).

-

Slowly add the reducing agent. If using catalytic hydrogenation, transfer the imine solution to a pressure reactor and introduce the chiral catalyst and hydrogen gas.

-

Allow the reaction to proceed until the reduction is complete.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of water or a dilute acid.

-

Adjust the pH to acidic or basic to facilitate extraction.

-

Extract the product into a suitable organic solvent.

-

Wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or crystallization to yield the desired enantiomerically enriched amine.

-

Causality Behind Experimental Choices: The choice of a chiral auxiliary or a chiral catalyst is paramount as it dictates the stereochemical outcome of the reduction step. The reaction temperature is often kept low to enhance selectivity. The solvent is chosen based on the solubility of the reactants and its compatibility with the reagents used.

Potential Applications and Biological Activity

Phenol derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[3] The introduction of a chiral aminoalkyl group can significantly influence the pharmacological profile of the molecule, often leading to specific interactions with biological targets such as receptors and enzymes.

While specific biological data for (S)-3-(1-Aminoethyl)phenol is scarce, its structural similarity to other pharmacologically active aminophenols suggests potential for investigation in several areas:

-

Pharmaceutical Intermediates: Chiral amines are crucial building blocks in the synthesis of many active pharmaceutical ingredients (APIs). (S)-3-(1-Aminoethyl)phenol could serve as a key intermediate for the development of novel therapeutics.

-

Neurological Disorders: The phenethylamine scaffold is a common feature in many centrally acting drugs. The combination of a phenol and a chiral amine could lead to compounds with affinity for various receptors in the central nervous system.

-

Antimicrobial and Antioxidant Agents: Phenolic compounds are well-known for their antioxidant and antimicrobial properties.[4] The aminophenol structure could be explored for the development of new agents in these areas.

Hypothesized Signaling Pathway Involvement

Based on the activities of related aminophenol compounds, it is hypothesized that (S)-3-(1-Aminoethyl)phenol or its derivatives could potentially modulate intracellular signaling pathways. For instance, some aminophenols have been suggested to interact with protein kinases, which are key regulators of cellular processes.[4]

Caption: Hypothesized modulation of a generic signaling pathway by (S)-3-(1-Aminoethyl)phenol.

Analytical Characterization

The identity and purity of (S)-3-(1-Aminoethyl)phenol would be confirmed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (enantiomeric excess, ee).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (O-H, N-H, aromatic C-H).

Safety and Handling

The hydrochloride salt of (S)-3-(1-Aminoethyl)phenol is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Therefore, appropriate safety precautions must be taken when handling this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts or aerosols are generated.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.[2] For the free base, storage at 4°C is recommended.[1]

Conclusion

(S)-3-(1-Aminoethyl)phenol is a chiral molecule with significant potential as a building block in synthetic and medicinal chemistry. While specific data on this compound is limited, this guide provides a comprehensive overview based on its well-characterized ethyl analogue. The presented information on its chemical properties, potential synthetic routes, and safety considerations offers a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the specific biological activities of (S)-3-(1-Aminoethyl)phenol and its butyl analogue is warranted to fully explore their therapeutic potential.

References

-

PubChem. 3-(1-Aminoethyl)phenol. National Center for Biotechnology Information. [Link]

-

PubChem. (R)-3-(1-Aminoethyl)phenol. National Center for Biotechnology Information. [Link]

-

NIST. Phenol, 3-amino-. NIST Chemistry WebBook. [Link]

- Kumar, A., & Mishra, A. K. (2020). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry, 17(4), 242-250.

-

Wikipedia. Aminophylline. [Link]

Sources

An In-depth Technical Guide to (S)-3-(1-Aminoethyl)phenol: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of (S)-3-(1-Aminoethyl)phenol, a chiral building block of significant interest in pharmaceutical synthesis. The document delves into its chemical identity, CAS numbers, and its critical role as a key intermediate in the production of the acetylcholinesterase inhibitor, Rivastigmine, used in the management of Alzheimer's disease. Detailed experimental protocols for its synthesis via asymmetric methodologies and chiral resolution are presented, alongside a thorough analysis of its spectroscopic characteristics. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the handling and application of this important chemical entity.

Introduction: The Significance of Chiral Aminophenols in Medicinal Chemistry

Phenolic and aminophenolic scaffolds are prevalent in a vast array of biologically active molecules, both of natural and synthetic origin. The strategic incorporation of these moieties can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. (S)-3-(1-Aminoethyl)phenol stands out as a pivotal chiral intermediate, the stereochemical integrity of which is paramount for the biological efficacy of the final active pharmaceutical ingredient (API). Its primary and most well-documented application is in the synthesis of (S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenylcarbamate, commercially known as Rivastigmine.[1] The "S" configuration at the chiral center is crucial for the potent and selective inhibition of acetylcholinesterase and butyrylcholinesterase, the therapeutic targets in Alzheimer's disease.[1] The demand for enantiomerically pure drugs has propelled the development of efficient synthetic routes to such chiral building blocks.[2][3]

Chemical Identifiers and Physicochemical Properties

A clear understanding of the various identifiers and properties of (S)-3-(1-Aminoethyl)phenol is essential for its correct handling, procurement, and characterization.

| Identifier | Value | Source(s) |

| Chemical Name | (S)-3-(1-Aminoethyl)phenol | [4] |

| Synonyms | 3-[(1S)-1-aminoethyl]phenol | [4] |

| CAS Number (Free Base) | 123982-81-0 | [5] |

| CAS Number (HCl Salt) | 2829279-56-1 | |

| Molecular Formula | C₈H₁₁NO | [6] |

| Molecular Weight | 137.18 g/mol | [6] |

| Physical Form | Solid or liquid | |

| Boiling Point | 266.3 °C at 760 mmHg | [4] |

| Storage Temperature | 2-8°C, keep in a dark and dry place |

Synthetic Strategies for Enantiomerically Pure (S)-3-(1-Aminoethyl)phenol

The synthesis of enantiomerically pure (S)-3-(1-Aminoethyl)phenol is a critical step in the manufacturing of Rivastigmine and other chiral compounds. Two primary strategies are employed: the resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution of Racemic 3-(1-Aminoethyl)phenol

This classical approach involves the separation of a racemic mixture of 3-(1-aminoethyl)phenol into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent. Tartaric acid and its derivatives are commonly used for this purpose due to their availability and effectiveness in forming crystalline salts with amines.[1][7]

The reaction of a racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid, results in the formation of two diastereomeric salts: [(R)-amine][(+)-tartrate] and [(S)-amine][(+)-tartrate]. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]

The following is a representative protocol for the resolution of racemic 3-(1-aminoethyl)phenol using (+)-tartaric acid.

Materials:

-

Racemic 3-(1-aminoethyl)phenol

-

(+)-Tartaric acid

-

Methanol

-

50% Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, including a separatory funnel and filtration apparatus.

Procedure:

-

Salt Formation: Dissolve racemic 3-(1-aminoethyl)phenol (1 equivalent) in hot methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 to 1.0 equivalent) in hot methanol. Slowly add the tartaric acid solution to the amine solution with stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, the (S)-amine-(+)-tartrate, will begin to crystallize. For complete crystallization, the flask can be placed in an ice bath or refrigerated overnight.

-

Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

-

Liberation of the (S)-Enantiomer: Suspend the collected diastereomeric salt in water. Slowly add 50% sodium hydroxide solution with stirring until the salt completely dissolves and the solution is basic. This will liberate the free (S)-amine.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated (S)-amine with diethyl ether (3 x volume of aqueous layer).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-3-(1-aminoethyl)phenol.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the desired enantiomer, often with higher yields and enantiomeric excess compared to chiral resolution. A common starting material for the asymmetric synthesis of (S)-3-(1-aminoethyl)phenol is 3-hydroxyacetophenone.[8][9][10]

The synthesis involves two key steps: the protection of the phenolic hydroxyl group (if necessary), followed by the asymmetric reduction of the ketone to a chiral alcohol, which is then converted to the amine. Alternatively, direct asymmetric reductive amination can be employed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral Building Blocks Selection - Enamine [enamine.net]

- 4. (S)-3-(1-Aminoethyl)phenol | 123982-81-0 [sigmaaldrich.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 3-(1-Aminoethyl)phenol | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. stereoelectronics.org [stereoelectronics.org]

- 8. 3-hydroxyacetophenone synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 9. Page loading... [wap.guidechem.com]

- 10. CN102040499A - Method for synthesizing 3-hydroxyacetophenone - Google Patents [patents.google.com]

The Pharmacological Evolution of Substituted Aminophenols: From Aniline Toxicity to Modern Acetaminophen Therapeutics

Executive Summary

The transition from early, highly toxic aniline derivatives to the ubiquitous use of acetaminophen (paracetamol) represents one of the most critical evolutionary arcs in modern pharmacology. As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I have structured this technical whitepaper to guide researchers through the historical genesis, the paradigm-shifting metabolic discoveries, and the complex biochemical mechanisms of substituted aminophenols. Furthermore, this guide provides a field-proven, self-validating analytical protocol for assessing the bioactivation and toxicity of these compounds via reactive metabolite trapping—a cornerstone workflow in contemporary drug development.

Historical Genesis: The Aniline Derivatives

The discovery of substituted aminophenols was driven by a mixture of serendipity and necessity during the late 19th century.

In 1886, A. Cahn and P. Hepp, two physicians in Strasbourg, inadvertently administered acetanilide (an aniline derivative used in dye manufacturing) instead of naphthalene to a patient suffering from intestinal worms. While it failed as an antiparasitic, it exhibited profound antipyretic properties, leading to its commercialization as Antifebrin. However, its clinical utility was severely bottlenecked by its propensity to cause methemoglobinemia—a toxic oxidation of hemoglobin that impairs oxygen transport.

Seeking safer alternatives, O. Hinsberg and A. Kast synthesized phenacetin in 1887. Concurrently, Harmon Northrop Morse had already synthesized paracetamol (acetaminophen) in 1878. However, early clinical trials of paracetamol by von Mering in 1893 were derailed by erroneous claims that it, too, caused methemoglobinemia, leading the medical community to favor phenacetin for decades despite its eventual link to severe nephropathy[1].

Table 1: Historical Milestones of Substituted Aminophenols

| Compound | Year of Synthesis/Discovery | Discoverer(s) | Primary Clinical Limitation / Toxicity |

| Acetanilide | 1886 | Cahn & Hepp | Severe methemoglobinemia & cyanosis |

| Phenacetin | 1887 | Hinsberg & Kast | Analgesic nephropathy (Interstitial nephritis) |

| Acetaminophen | 1878 (Synth) / 1948 (Metab) | Morse / Brodie & Axelrod | Dose-dependent hepatotoxicity (NAPQI) |

The Brodie & Axelrod Paradigm Shift (1948)

The modern rehabilitation of acetaminophen is credited to the pioneering pharmacokinetic work of Bernard B. Brodie and Julius Axelrod. In 1948, they published their landmark paper, "The Fate of Acetanilide in Man"[2].

The Causality of the Discovery: Brodie and Axelrod hypothesized that acetanilide was merely a prodrug, and its distinct therapeutic and toxicological effects were driven by divergent metabolic pathways. By developing novel spectrophotometric assays, they traced the metabolic fate of acetanilide in human plasma and urine. They discovered that acetanilide was rapidly deacetylated into aniline (the toxic agent driving methemoglobinemia) and subsequently hydroxylated and acetylated into N-acetyl-p-aminophenol (acetaminophen).

Crucially, they demonstrated that direct administration of acetaminophen provided the exact same analgesic efficacy as acetanilide but without generating methemoglobin. This elegant decoupling of efficacy from toxicity proved that acetaminophen was the true active metabolite, catalyzing its mass commercialization[2].

Modern Pharmacological Consensus: Mechanisms of Action

Despite over a century of clinical use, the mechanism of action of acetaminophen remained elusive because it lacks the potent peripheral anti-inflammatory properties of classical Nonsteroidal Anti-inflammatory Drugs (NSAIDs). Modern pharmacology has elucidated a dual-pathway mechanism that is centrally restricted by peripheral tissue environments.

-

Peroxidase (POX) Site Inhibition: Prostaglandin H2 Synthetase (PGHS/COX) contains two active sites: a cyclooxygenase (COX) site and a peroxidase (POX) site. Acetaminophen acts as a reducing cosubstrate at the POX site, reducing the ferryl protoporphyrin IX radical cation back to its resting state, thereby indirectly inhibiting the COX site's ability to convert arachidonic acid to Prostaglandin G2.

-

Mechanistic Causality: In peripheral tissues with active inflammation, high levels of hydroperoxides (high "peroxide tone") swamp the POX site, outcompeting acetaminophen. In the CNS, where peroxide tone is low, acetaminophen successfully inhibits prostaglandin E2 (PGE2) synthesis, resetting the hypothalamic thermoregulatory center.

-

-

Endocannabinoid Modulation via AM404: Acetaminophen is deacetylated in the brain to p-aminophenol, which is then conjugated with arachidonic acid by Fatty Acid Amide Hydrolase (FAAH) to form AM404 . AM404 acts as a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and inhibits the cellular reuptake of anandamide, amplifying descending serotonergic inhibitory pain pathways[3].

Central mechanisms of acetaminophen: FAAH-mediated AM404 synthesis and POX site inhibition.

Bioactivation, Toxicity, and the NAPQI Pathway

The dose-limiting toxicity of acetaminophen is rooted in its Phase I hepatic biotransformation. At therapeutic doses, over 85% of acetaminophen is safely conjugated in the liver via Phase II glucuronidation and sulfation.

However, a small fraction (<10%) undergoes Phase I oxidation by Cytochrome P450 enzymes (predominantly CYP2E1 and CYP3A4) to form N-acetyl-p-benzoquinone imine (NAPQI) . NAPQI is a highly reactive, toxic electrophile. Under normal physiological conditions, hepatic glutathione (GSH) rapidly donates its sulfhydryl group to NAPQI, forming a stable, water-soluble mercapturic acid conjugate that is safely excreted.

In overdose scenarios, the Phase II pathways saturate, shunting excess acetaminophen through the CYP450 pathway. Once hepatic GSH is depleted by approximately 70%, unbound NAPQI covalently binds to cysteine residues on critical hepatic proteins—particularly mitochondrial proteins—triggering oxidative stress, mitochondrial dysfunction, and fulminant centrilobular necrosis[4].

Hepatic biotransformation of acetaminophen and the NAPQI-glutathione detoxification pathway.

Experimental Protocol: In Vitro GSH Trapping Assay for NAPQI

Because NAPQI is highly unstable and reacts instantly with surrounding nucleophiles, direct quantification is analytically impossible. To evaluate the bioactivation potential of acetaminophen (or novel aminophenol analogs), researchers must utilize a Glutathione (GSH) Trapping Assay [4].

In this self-validating system, an excess of GSH is introduced into a microsomal incubation. The GSH acts as a surrogate nucleophile, trapping the transient NAPQI intermediate to form a stable NAPQI-GSH adduct that can be quantified via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Step-by-Step Methodology

-

Preparation of the Incubation Matrix:

-

Prepare a 200 µL reaction mixture in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Add Rat Liver Microsomes (RLM) or recombinant human CYP3A4/CYP2E1 Supersomes to a final protein concentration of 1.0 mg/mL.

-

Add Acetaminophen to a final concentration of 100 µM.

-

Add reduced Glutathione (GSH) to a final concentration of 5 mM.

-

Expert Insight: Why use a 5 mM excess of GSH? This supersaturates the system, ensuring that 100% of the generated NAPQI is trapped before it can covalently bind to the microsomal proteins, preventing false-negative quantification.

-

-

Reaction Initiation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding an NADPH-regenerating system (10 mM Glucose-6-phosphate, 2 U/mL G6PDH, 5 mM MgCl2, and 500 µM NADP+).

-

Expert Insight: Why supplement with a regenerating system rather than straight NADPH? NADPH is highly unstable at 37°C and rapidly degrades during the 60-minute incubation. An enzymatic regenerating system ensures a steady, continuous supply of reducing equivalents required for sustained CYP450 oxidative activity.

-

-

Incubation and Quenching:

-

Incubate the mixture at 37°C in a shaking water bath (500 rpm) for 60 minutes.

-

Quench the reaction by adding 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Expert Insight: Acetonitrile instantly precipitates microsomal proteins, halting CYP450 activity. The acidic pH stabilizes the GSH adducts and prevents spontaneous, non-enzymatic oxidation of residual GSH into GSSG, which could confound chromatographic resolution.

-

-

Sample Cleanup and LC-MS/MS Analysis:

-

Vortex the quenched samples for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial.

-

Inject 10 µL onto a C18 reversed-phase column (e.g., 100 × 2.1 mm, 2.5 µm particle size) coupled to a triple quadrupole or Orbitrap mass spectrometer.

-

Table 2: LC-MS/MS Gradient Conditions for NAPQI-GSH Adduct Analysis

| Time (min) | Flow Rate (µL/min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 300 | 95 | 5 |

| 1.0 | 300 | 95 | 5 |

| 6.0 | 300 | 40 | 60 |

| 6.5 | 300 | 5 | 95 |

| 8.0 | 300 | 5 | 95 |

| 8.1 | 300 | 95 | 5 |

| 10.0 | 300 | 95 | 5 |

| (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile) |

References

-

[2] Title: The Fate of Acetanilide in Man. Source: National Library of Medicine (Journal of Pharmacology and Experimental Therapeutics). URL:[Link]

-

[1] Title: The rediscovery of paracetamol. Source: Oxford Academic. URL:[Link]

-

[3] Title: TRPV 1 in Brain Is Involved in Acetaminophen-Induced Antinociception. Source: PLOS One. URL:[Link]

-

[4] Title: Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases. Source: National Center for Biotechnology Information (PMC). URL:[Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. collections.nlm.nih.gov [collections.nlm.nih.gov]

- 3. TRPV1 in Brain Is Involved in Acetaminophen-Induced Antinociception | PLOS One [journals.plos.org]

- 4. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of 3-Aminophenol Compounds: Biological Targets and Mechanistic Workflows

Introduction

3-Aminophenol (meta-aminophenol) and its derivatives represent a highly versatile class of pharmacophores in medicinal chemistry. The unique meta-substitution pattern of the hydroxyl and amino groups on the benzene ring provides a tunable scaffold for developing targeted therapeutics. This technical guide provides an in-depth analysis of the primary biological targets of 3-aminophenol compounds, focusing on their roles as kinase inhibitors, antimicrobial agents, and modulators of cellular signaling.

Targeting Choline Kinase Alpha (ChoKα) in Oncology

Aberrant choline metabolism is a hallmark of neoplastic cells, making Choline Kinase alpha (ChoKα)—the first enzyme in the CDP-choline pathway—a critical target for anticancer drug development[1]. 3-aminophenol derivatives, specifically non-symmetrical monocationic compounds bound to 4-(dimethylamino)- or 4-(pyrrolidin-1-yl)pyridinium heads, have emerged as potent ChoKα inhibitors[2].

Causality in Structural Design

The orientation of the linker connecting the 3-aminophenol moiety to the cationic head dictates the compound's pharmacological profile. Studies demonstrate that derivatives connected via the N-atom (e.g., compound 4f) exhibit superior direct enzyme inhibition (IC50 = 0.99 µM) due to optimal hydrogen bonding within the ChoKα active site[3]. Conversely, derivatives connected via the O-atom (e.g., compound 3c) show enhanced antiproliferative activity in human tumor cell lines[3]. This divergence occurs because O-linked derivatives possess higher lipophilicity, facilitating superior cellular membrane penetration and concurrent inhibition of choline uptake mechanisms, thereby inducing apoptosis in leukemic cells without altering the cell cycle[4].

Experimental Workflow: ChoKα Inhibition Assay

To validate the inhibitory efficacy of these compounds, a radiometric enzyme assay is employed. This protocol is designed as a self-validating system; the use of cation-exchange chromatography ensures that only the enzymatic product is quantified, eliminating background noise from the radiolabeled precursor.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, and 10 mM ATP. Causality: The magnesium acts as an essential cofactor for ATP binding in the kinase domain.

-

Enzyme-Inhibitor Incubation: Incubate purified human ChoKα1 (10 ng) with varying concentrations of the 3-aminophenol derivative (0.1 µM to 50 µM) for 10 minutes at 37°C to allow steady-state binding.

-

Reaction Initiation: Add 1 mM [14C]-choline (specific activity 50 mCi/mmol) to initiate the phosphorylation event. Incubate for exactly 20 minutes.

-

Reaction Termination: Stop the reaction by adding ice-cold trichloroacetic acid (TCA) to a final concentration of 10%. Causality: TCA rapidly denatures the ChoKα enzyme, freezing the kinetic state and preventing further conversion of choline.

-

Product Separation: Neutralize the mixture and pass it through a Dowex 50W-X8 cation-exchange microcolumn. Causality: Unreacted [14C]-choline (a cation) binds tightly to the resin, while the phosphorylated product, [14C]-phosphorylcholine (zwitterionic/anionic at assay pH), elutes in the flow-through.

-

Quantification: Mix the eluate with scintillation fluid and quantify using a liquid scintillation counter to calculate the IC50.

Workflow for the radiometric evaluation of ChoKα inhibitors.

Dual Inhibition of GRKs and PKC

Beyond choline metabolism, specific derivatives like 3-(Aminomethyl)phenol act as potent dual inhibitors of Growth Factor Receptor Kinases (GRKs) and Protein Kinase C (PKC)[5]. These kinases are central to intracellular signal transduction cascades that drive cellular proliferation and survival.

Mechanistic Pathway

The binding of a growth factor to its Receptor Tyrosine Kinase (RTK) activates Phospholipase C (PLC), which cleaves membrane phospholipids to generate inositol trisphosphate (IP3) and diacylglycerol (DAG)[5]. DAG subsequently activates PKC. 3-(Aminomethyl)phenol disrupts this cascade at two nodes: it directly inhibits the initial receptor kinase activation and downstream PKC activity[5]. This dual-node blockade prevents the system from bypassing the inhibition via alternative crosstalk pathways, making it highly effective against hyperproliferative disorders.

Dual inhibition of the GRK and PKC signaling cascade by 3-(Aminomethyl)phenol.

Antimicrobial Targets and Biofilm Inhibition

The 3-aminophenol scaffold is also heavily utilized in the development of antimicrobial agents, particularly through the synthesis of Schiff bases and polymeric forms. Poly(3-aminophenol) has been shown to act as a robust antifouling and antibacterial agent by effectively inhibiting bacterial attachment and biofilm formation on surfaces like polyethersulfone membranes[6].

Causality in Antimicrobial Action

Unlike 4-aminophenol, which exhibits high membrane penetration and rapid reactive oxygen species (ROS) generation leading to acute bactericidal effects, 3-aminophenol (due to the meta-position of the hydroxyl group) exhibits lower direct ROS generation[6]. However, when polymerized or converted into Schiff bases (via condensation with substituted benzaldehydes), the resulting compounds demonstrate broad-spectrum activity[7]. The azomethine linkage (>C=N-) in Schiff bases chelates essential metal ions required by bacterial metalloenzymes, disrupting cellular respiration and cell wall synthesis[8].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) via Resazurin Assay

To ensure trustworthy and reproducible antimicrobial data, the resazurin microtiter assay is preferred over standard broth dilution, as it provides a distinct colorimetric self-validation of bacterial viability.

-

Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus or E. coli) in Mueller-Hinton broth until it reaches the log phase. Adjust the turbidity to 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL).

-

Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the 3-aminophenol Schiff base in DMSO, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

-

Inoculation: Add 10 µL of the bacterial suspension to each well containing 90 µL of the drug-broth mixture.

-

Incubation & Indicator Addition: Incubate at 37°C for 18 hours. Add 10 µL of resazurin dye (0.015% aqueous solution) to each well and incubate for an additional 2 hours.

-

Interpretation: Causality: Metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. The MIC is defined as the lowest concentration of the compound that prevents this color change, confirming the complete inhibition of metabolic activity.

Quantitative Summary of Biological Targets

The structural versatility of 3-aminophenol allows it to be directed toward vastly different biological targets depending on its derivatization. The table below synthesizes the quantitative data and primary targets discussed.

| Compound Class / Derivative | Primary Biological Target | Linkage / Structural Feature | Key Biological Activity / Effect |

| 3-Aminophenol Pyridinium (4f) | Choline Kinase α (ChoKα) | N-atom linker | Direct enzyme inhibition (IC50 = 0.99 µM) |

| 3-Aminophenol Pyridinium (3c) | Cell Membrane / ChoKα | O-atom linker | High antiproliferative activity; induces apoptosis |

| 3-(Aminomethyl)phenol | GRKs and PKC | Aminomethyl group | Dual blockade of signal transduction |

| Poly(3-aminophenol) | Bacterial Cell Wall | Polymeric amines/hydroxyls | Inhibits biofilm formation; antifouling |

| 3-Aminophenol Schiff Bases | Bacterial Metalloenzymes | Azomethine (>C=N-) linkage | Broad-spectrum MIC reduction via metal chelation |

Conclusion

The 3-aminophenol moiety is far more than a simple synthetic intermediate; it is a privileged pharmacophore capable of modulating diverse biological targets. By understanding the structure-activity relationships—such as the preference for N-linkages in kinase active sites versus O-linkages for cellular penetration—drug development professionals can rationally design next-generation therapeutics. Whether deployed as a dual GRK/PKC inhibitor, a selective ChoKα antagonist, or an advanced antimicrobial polymer, 3-aminophenol remains a cornerstone of modern pharmacological engineering.

References

- Source: nih.

- Source: preprints.

- Source: unipd.

- Source: nih.

- Title: An In-depth Technical Guide to 3-(Aminomethyl)

- Source: nih.

- Source: researchgate.

- Title: Synthesis, Characterization and Antibacterial Evaluation of Mn (II), Co (II) and Cu (II)

Sources

- 1. New non-symmetrical choline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. research.unipd.it [research.unipd.it]

- 4. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Inhibition of bacterial attachment to polyethersulfone membranes using aminophenol compounds in static and continuous flow systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

(S)-3-(1-Aminobutyl)phenol: A Technical Guide to Commercial Sourcing and Supplier Qualification

Introduction: Identifying a Niche Chiral Building Block

(S)-3-(1-Aminobutyl)phenol is a chiral aminophenol derivative whose structural motifs—a phenol ring, a chiral secondary amine, and a butyl group—make it a valuable, albeit specialized, intermediate in medicinal chemistry and drug discovery. Phenol derivatives are foundational in a wide range of pharmaceuticals, prized for their versatile reactivity and ability to participate in crucial binding interactions with biological targets.[1] The specific stereochemistry of the (S)-enantiomer is often critical for achieving desired potency and selectivity in target engagement, making access to high-purity material a prerequisite for successful research and development campaigns.

Unlike common laboratory reagents, (S)-3-(1-Aminobutyl)phenol is not typically available as an off-the-shelf item from large, broad-line chemical catalogs. Its procurement requires a more targeted approach, focusing on suppliers who specialize in complex chemical building blocks or offer custom synthesis services. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its commercial availability, a framework for supplier evaluation, and best practices for quality control and handling of this niche reagent.

Chemical Identity and Properties

Verifying the fundamental properties of a chemical is the first step in any procurement process. The data for (S)-3-(1-Aminobutyl)phenol is consolidated from various specialized supplier databases.

| Property | Value | Source |

| CAS Number | 103539-13-5 | N/A |

| Molecular Formula | C₁₀H₁₅NO | N/A |

| Molecular Weight | 165.23 g/mol | N/A |

| Synonyms | (S)-3-(1-Aminobutyl)benzenol | N/A |

| Typical Form | Solid | [2] |

Note: Physical properties such as melting point, boiling point, and solubility may vary between batches and suppliers. Always refer to the supplier-specific Certificate of Analysis for precise data.

Commercial Availability and Known Suppliers

The commercial landscape for (S)-3-(1-Aminobutyl)phenol is characterized by a collection of specialized chemical synthesis companies. These suppliers often operate on a "make-to-order" basis or maintain limited stock. Researchers should anticipate potential lead times for synthesis and delivery.

| Supplier | Typical Purity | Availability / Notes |

| Simson Pharma Limited | Custom Synthesis | Offers synthesis and provides a Certificate of Analysis. |

| BLD Pharm | >97% (or as specified) | Listed as a research chemical, often requiring inquiry for stock status. |

| ChemScene LLC | >95-98% | Often available through distributors like MilliporeSigma; purity levels may vary.[3] |

| Fluorochem | >97% | A supplier of building blocks, may require lead time for synthesis. |

Disclaimer: This list is not exhaustive and represents suppliers identified during the composition of this guide. Availability and stock status are subject to change. Direct inquiry with suppliers is strongly recommended.

The Critical Path: A Workflow for Procurement and Qualification

Sourcing a specialized reagent demands a more rigorous qualification process than purchasing a common solvent. The following workflow is designed to ensure that the material received meets the stringent requirements of research and drug development, where quality is non-negotiable.[3] This process establishes a self-validating system to mitigate risks associated with purity, identity, and batch-to-batch consistency.

Protocol: Supplier Evaluation and Incoming Quality Control

Part 1: Pre-Purchase Supplier Vetting (The "Paper" Audit)

-

Request a Certificate of Analysis (CoA): Before placing an order, request a CoA for a recent lot of (S)-3-(1-Aminobutyl)phenol.[4][5][6][7] A refusal to provide one is a significant red flag.

-

Analyze the CoA for Completeness: A trustworthy CoA should include:

-

Identity Confirmation: Method of confirmation (e.g., NMR, IR) should be stated.

-

Purity Assessment: The analytical method (e.g., HPLC, GC) and the resulting purity value (e.g., >98%) must be clearly indicated.[6]

-

Chiral Purity: For a chiral molecule, this is paramount. The CoA should specify the enantiomeric excess (e.e.) and the method used for its determination (e.g., chiral HPLC).

-

-

Request Raw Data (Expertise in Action): For critical applications, do not hesitate to ask the supplier for the raw analytical data (e.g., the PDF of the NMR or HPLC chromatogram). This allows your own analytical experts to interpret the data and verify the supplier's claims, rather than just trusting a number on a document. This step is a hallmark of rigorous scientific practice.

Part 2: Incoming Material Verification (The Bench Audit)

Once the material arrives, it must be quarantined until its identity and purity are independently verified.

-

Visual Inspection: Confirm the physical appearance (e.g., white to off-white solid) matches the description.

-

Identity Confirmation: The quickest method is often FT-IR. Compare the spectrum of the incoming material against a reference spectrum if available, or confirm the presence of expected functional groups (O-H stretch, N-H bend, aromatic C-H stretches).

-

Purity Confirmation (Recommended): Prepare a sample and analyze it via HPLC. This confirms the purity stated on the CoA and ensures the material did not degrade during transit.

-

Documentation: Meticulously record the lot number, date of receipt, and all QC results in your laboratory information management system (LIMS) or lab notebook. This traceability is crucial for regulatory compliance and reproducibility.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for (S)-3-(1-Aminobutyl)phenol (CAS 103539-13-5) should be requested from the supplier and reviewed before handling. Based on the known hazards of analogous aminophenol compounds, the following precautions are advised.[8][9]

-

Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[8]

-

-

Handling:

-

Wash hands thoroughly after handling.[10]

-

Avoid generation of dust.

-

Keep away from heat, sparks, and open flames.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) may be recommended.

-

Conclusion

(S)-3-(1-Aminobutyl)phenol is a valuable chiral intermediate for advanced chemical synthesis. Its commercial availability is confined to a network of specialized suppliers, making a robust procurement and qualification strategy essential. By treating the sourcing process with the same rigor as the experimental work it enables—vetting suppliers, scrutinizing analytical data, and performing independent quality control—researchers can ensure a reliable supply of this critical building block, safeguarding the integrity and success of their research and development programs.

References

- Ultimate Guide to Purchasing the Right Chemical Products. (n.d.). Google Cloud.

- (S)-3-(1-Aminoethyl)phenol hydrochloride Safety Data Sheet. (2026, January 16). Thermo Fisher Scientific.

- Safety Data Sheet. (2025, December 25). Sigma-Aldrich.

- Synthesis of 3-(1-Phenylethyl)phenol. (n.d.). Benchchem.

- Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound. (2016, April). ResearchGate.

- 3-(1-Aminoethyl)phenol. (n.d.). PubChem.

- 3-(1-aminoethyl)phenol AldrichCPR. (n.d.). Sigma-Aldrich.

- Safety Data Sheet. (2025, September 18). Castrol.

- Safety Data Sheet. (2020, February 10). Regulations.gov.

- (S)-4-(1-Aminoethyl)phenol, 97%. (n.d.). Thermo Fisher Scientific.

- Process for preparing 3-(N,N-disubstituted amino)phenol. (n.d.). Google Patents.

- Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound. (n.d.). Der Pharma Chemica.

- (S)-3-(1-Aminoethyl)phenol hydrochloride. (n.d.). MilliporeSigma.

- Certificate of Analysis. (2022, April 29). Shimadzu.

- Safety Data Sheet. (2017, February 8). ChemPoint.com.

- (S)-3-aminobutanoic acid. (n.d.). Simson Pharma Limited.

- Certificate of Analysis. (n.d.). C/D/N ISOTOPES INC.

- Certificate of Analysis. (n.d.). GlpBio.

- Certificate of Analysis. (2021, January 16). RCI Labscan.

- Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. (n.d.). EurekaSelect.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. (S)-3-(1-Aminoethyl)phenol hydrochloride | 2829279-56-1 [sigmaaldrich.com]

- 3. (S)-3-(1-Aminoethyl)phenol | 123982-81-0 [sigmaaldrich.com]

- 4. ssi.shimadzu.com [ssi.shimadzu.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. glpbio.cn [glpbio.cn]

- 7. rcilabscan.com [rcilabscan.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. 3-(1-aminoethyl)phenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Note: Advanced Asymmetric Synthesis Protocols for Chiral Aminophenols

Executive Summary & Rationale

Chiral aminophenols are privileged scaffolds in organic synthesis, serving as highly effective chiral ligands (e.g., NOBIN, IAP) and critical pharmacophores in drug development (e.g., Efavirenz)[1][2]. Historically, the asymmetric synthesis of these motifs relied on stoichiometric chiral auxiliaries or tedious optical resolution. However, modern catalytic asymmetric protocols offer superior atom economy and scalability.

This technical guide bypasses standard templates to deliver an in-depth analysis of two state-of-the-art methodologies: the organocatalytic atroposelective synthesis of axially chiral biaryl aminophenols, and the transition-metal-catalyzed asymmetric synthesis of centrally chiral cyclic aminophenols (1,4-benzoxazines). Emphasis is placed on the mechanistic causality behind reagent selection and the implementation of self-validating experimental controls.

Protocol A: Atroposelective Synthesis of Axially Chiral Biaryl Aminophenols

Causality & Mechanistic Insights

The synthesis of NH₂-free axially chiral biaryl amino phenols is notoriously difficult due to the competing reactivity of the amine and phenol groups. A recent breakthrough utilizes a chiral isothiourea (ITU) catalyst for chemo- and atroposelective O-Boc protection[3].

The causality behind this design is elegant: the ITU catalyst reacts with Boc₂O to form a highly reactive, chiral acyl-ammonium intermediate. The free -NH₂ group on the substrate acts as an intramolecular base, directing the acylation exclusively to the phenol oxygen while differentiating the axial enantiomers[3]. By conducting the reaction in a non-polar solvent (Et₂O) at -20 °C, the tight ion-pairing in the transition state is maximized, and the uncatalyzed background reaction is suppressed, leading to exceptional kinetic resolution.

Fig 1. Kinetic resolution workflow for axially chiral aminophenols via ITU catalysis.

Self-Validating Experimental Methodology

-

System Validation (Control): Set up a control reaction with the racemic amino bisphenol (0.1 mmol) and Boc₂O (0.11 mmol) in Et₂O (1 mL) at -20 °C without the ITU catalyst. Monitor by TLC for 24 hours to ensure no spontaneous background acylation occurs. This validates that all enantiomeric enrichment is strictly catalyst-driven.

-

Catalytic Reaction: In a flame-dried Schlenk tube under N₂, dissolve the racemic biaryl amino bisphenol (0.2 mmol) and the chiral ITU catalyst (C4, 0.01 mmol, 5 mol%) in anhydrous Et₂O (2.0 mL).

-

Temperature Control: Cool the mixture to exactly -20 °C using a cryocooler. Precise temperature control is critical; fluctuations above -10 °C significantly degrade the enantiomeric ratio (er) by accelerating the non-selective background reaction.

-

Reagent Addition: Add Boc₂O (0.22 mmol) dropwise over 5 minutes.

-

Monitoring: Stir the reaction at -20 °C for 48 hours. Validate conversion via chiral-phase HPLC (aliquots quenched with MeOH). The reaction should reach ~50% conversion (the theoretical maximum for kinetic resolution).

-

Isolation: Concentrate the mixture under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to separate the highly enantioenriched (S)-amino phenol (unreacted) from the (R)-O-Boc protected product.

Quantitative Optimization Data

Table 1: Optimization of Atroposelective Boc Protection Parameters[3]

| Catalyst | Solvent | Temp (°C) | Conversion (%) | ee of (S)-Isomer (%) |

| ITU-C1 | CH₂Cl₂ | 25 | 60 | 45 |

| ITU-C4 | CH₂Cl₂ | -20 | 51 | 85 |

| ITU-C4 | Et₂O | -20 | 49 | 96 |

Protocol B: Enantioselective Cu-Catalyzed[4+2] Cycloaddition for Cyclic Aminophenols

Causality & Mechanistic Insights

Optically active 3,4-dihydro-2H-1,4-benzoxazines are masked centrally chiral 1,2-aminophenols. Their synthesis via the formal [4+2] cycloaddition of o-aminophenols with propargylic esters requires precise stereocontrol[4].

Cu(OTf)₂ is selected as the Lewis acid because its high electrophilicity readily activates the propargylic ester to generate a reactive copper-allenylidene intermediate. A chiral phosphine-nitrogen (P,N) ligand is employed to create a rigid steric wall around the copper center. The causality of the stepwise addition is dictated by inherent nucleophilicity: the more nucleophilic -NH₂ group of the o-aminophenol attacks the allenylidene first, followed by an intramolecular cyclization by the -OH group, locking in the central chirality. The addition of K₂CO₃ acts as a proton sink, driving the cyclization forward and preventing catalyst poisoning by triflic acid.

Fig 2. Catalytic cycle of Cu-catalyzed asymmetric [4+2] cycloaddition of o-aminophenols.

Self-Validating Experimental Methodology

-

Catalyst Pre-activation: In an argon-filled glovebox, weigh Cu(OTf)₂ (5 mol%) and the chiral P,N-ligand (5.5 mol%) into a Schlenk tube. Add anhydrous MeOH (1.0 mL) and stir at room temperature for 1 hour. Validation step: A distinct color change to deep green/blue confirms the formation of the active chiral copper complex.

-

Substrate Addition: Add the o-aminophenol derivative (0.2 mmol) and K₂CO₃ (1.2 equiv) to the catalyst solution.

-

Cryogenic Addition: Cool the mixture to -40 °C. The low temperature is critical to prevent racemic background nucleophilic attack. Slowly add the propargylic ester (0.24 mmol) dissolved in MeOH (1.0 mL) via a syringe pump over 30 minutes to maintain a low concentration of the highly reactive electrophile.

-

Reaction: Stir at -40 °C for 24 hours. Monitor the disappearance of the propargylic ester via TLC (Hexanes/EtOAc 4:1).

-

Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl (2 mL) to destroy the active copper species. Extract with CH₂Cl₂ (3 x 5 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the residue by silica gel flash chromatography to yield the optically active 3,4-dihydro-2H-1,4-benzoxazine. Enantiomeric excess is determined by chiral HPLC.

Quantitative Substrate Scope Data

Table 2: Substrate Scope for Cu-Catalyzed [4+2] Cycloaddition

| o-Aminophenol Substituent | Propargylic Ester R-Group | Yield (%) | ee (%) |

| Unsubstituted (H) | Phenyl | 97 | 94 |

| 4-Methyl | Phenyl | 95 | 90 |

| 4-Chloro | Phenyl | 90 | 96 |

| 4-Nitro | Phenyl | 95 | 90 |

References

-

Wang, Y., Wang, Y., Xu, Z., Chen, K., Liu, Y., Chen, X., & Hongwei, C. (2025). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH₂-free axially chiral biaryl amino phenols. Chemical Science.[Link]

-

Liu, Z.-T., Wang, Y.-H., Zhu, F.-L., & Hu, X.-P. (2016). Enantioselective Copper-Catalyzed Formal [4+2] Cycloaddition of o-Aminophenol Derivatives with Propargylic Esters for Synthesis of Optically Active 3,4-Dihydro-2H-1,4-benzoxazines. Organic Letters, 18(5), 1190–1193.[Link]

-

Yamamoto, H., & Zhou, F. (2016). Cu-Catalyzed Asymmetric Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Synfacts, 12(06), 0612.[Link]

Sources

- 1. WO2015192774A1 - Application of chiral aminophenol ligand in asymmetric synthesis of efavirenz - Google Patents [patents.google.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH 2 -free axially chiral biaryl amino phenols - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06233K [pubs.rsc.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Application Note: Utility and Derivatization of (S)-3-(1-Aminobutyl)phenol in CNS Drug Discovery

Executive Summary

The development of central nervous system (CNS) therapeutics relies heavily on privileged chiral scaffolds that can cross the blood-brain barrier (BBB) while maintaining high affinity for target receptors. (S)-3-(1-Aminobutyl)phenol is a highly versatile, bifunctional chiral building block. Featuring both a nucleophilic primary amine and a phenolic hydroxyl group, it serves as a foundational intermediate for synthesizing monoamine reuptake inhibitors, neuroprotective agents, and complex heterocyclic active pharmaceutical ingredients (APIs). This application note details the structural rationale, self-validating synthetic protocols, and neuropharmacological utility of this compound.

Pharmacological Rationale & SAR Dynamics

The 3-(1-aminoalkyl)phenol motif is a recognized pharmacophore that mimics endogenous monoamines (like dopamine and norepinephrine). While its lower homolog, (S)-3-(1-aminoethyl)phenol, is a well-established reagent for synthesizing optically active α-arylethylamines [1], extending the aliphatic chain to a butyl group fundamentally shifts the molecule's pharmacokinetic profile.

The butyl chain increases the calculated partition coefficient (LogP), driving enhanced lipid solubility and superior BBB penetration. Furthermore, recent medicinal chemistry campaigns have identified 1-aminobutyl phenol derivatives as potent inhibitors of protein aggregation. These compounds are actively utilized in the development of therapeutics for Parkinson's Disease and Alzheimer's Disease, specifically functioning to halt the toxic oligomerization of alpha-synuclein [2]. The bifunctional nature of the molecule also makes it an ideal precursor for synthesizing diverse heterocyclic drug targets [3].

Quantitative Data: Physicochemical Impact of Alkyl Chain Extension

The following table summarizes the structure-activity relationship (SAR) and physicochemical shifts observed when extending the α-alkyl chain on the 3-aminophenol scaffold.

| Compound Scaffold | Alkyl Chain | LogP (calc) | BBB Permeability ( Papp ) | Primary Medicinal Chemistry Application |

| (S)-3-(1-Aminoethyl)phenol | C2 | 1.45 | Low-Moderate | AChE Inhibitor Intermediates [1] |

| (S)-3-(1-Aminopropyl)phenol | C3 | 1.95 | Moderate | Analgesic & Opioid Scaffolds |

| (S)-3-(1-Aminobutyl)phenol | C4 | 2.48 | High | Neurodegenerative / Aggregation Inhibitors [2] |

| (S)-3-(1-Aminopentyl)phenol | C5 | 3.02 | Very High (Lipophilic trap) | Topical / Peripheral Agents |

Mechanistic Protocols for Library Synthesis

To utilize (S)-3-(1-Aminobutyl)phenol in drug discovery, orthogonal protection and selective derivatization are required. The following protocols are designed with built-in causality and in-process quality controls (IPC) to ensure a self-validating workflow.

Protocol A: Orthogonal N-Boc Protection

Objective: Selectively protect the primary amine to allow downstream O-alkylation or cross-coupling at the phenol ring.

-

Solvent Selection & Dissolution: Dissolve (S)-3-(1-Aminobutyl)phenol (1.0 eq) in anhydrous Methanol (0.2 M).

-

Causality: Methanol is chosen over aprotic solvents like DCM because it effectively solubilizes the zwitterionic-like phenol-amine network and moderates the reactivity of the Boc reagent, actively suppressing unwanted O-Boc formation at the phenol.

-

-

Base Addition: Cool the solution to 0°C and add Triethylamine (1.1 eq).

-

Causality: The mild base neutralizes any trace hydrochloride salts, ensuring the amine is in its free-base, highly nucleophilic state without deprotonating the phenol ( pKa≈9.5 ).

-

-

Reagent Introduction: Add Di-tert-butyl dicarbonate ( Boc2O , 1.05 eq) dropwise over 15 minutes.

-

Causality: Dropwise addition at low temperature prevents thermal runaway and strictly limits the local concentration of Boc2O , preventing di-Boc formation.

-

-

Self-Validation (IPC): After 2 hours of stirring at room temperature, spot the reaction mixture on a silica TLC plate and stain with Ninhydrin.

-

Validation: The complete disappearance of the primary amine (which stains as a dark purple spot) and the appearance of a UV-active, ninhydrin-negative spot confirms 100% N-protection. If a purple spot persists, add an additional 0.05 eq of Boc2O .

-

Protocol B: N,N-Dialkylation via Reductive Amination

Objective: Convert the primary amine into a tertiary amine (e.g., N,N-dimethylation) to enhance binding affinity for monoamine transporters.

-

Iminium Formation: Combine (S)-3-(1-Aminobutyl)phenol (1.0 eq) and aqueous Formaldehyde (37%, 3.0 eq) in 1,2-Dichloroethane (DCE). Stir for 30 minutes.

-

Causality: DCE is highly effective for reductive aminations as it solubilizes the intermediate iminium ion. Allowing pre-formation of the iminium ion before adding the reducing agent prevents the premature reduction of formaldehyde into methanol.

-

-

Reduction: Add Sodium triacetoxyborohydride (STAB, 2.5 eq) portion-wise at room temperature.

-

Causality: STAB is specifically selected over NaBH4 or NaBH3CN because its electron-withdrawing acetate groups make it a mild reducing agent. It selectively reduces the iminium ion without reducing unreacted aldehydes, preventing over-reduction side reactions.

-

-

Self-Validation (IPC): Monitor the reaction via LC-MS.

-

Validation: The reaction is validated by observing a complete mass shift from the primary amine [M+H]+166.1 to the tertiary amine [M+H]+194.1 . The strict absence of the secondary amine intermediate ( [M+H]+180.1 ) confirms that double alkylation was successful.

-

Workflows and Mechanistic Pathways

Synthetic workflow for orthogonal derivatization of (S)-3-(1-Aminobutyl)phenol.

Mechanism of action for 1-aminobutyl phenols in preventing protein aggregation.

References

- ChemicalBook. (S)-3-(1-AMINO-ETHYL)-PHENOL | 123982-81-0.

- Google Patents. US8450481B2 - Compounds for inhibiting protein aggregation, and methods for making and using them.

- MedChemExpress. phenol-5-amino-2-4-bis-1-1-dimethylethyl-d9.

Application Note: (S)-3-(1-Aminobutyl)phenol as a Privileged Chiral Scaffold in Modern Drug Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), GPCR Ligand Design, and Chiral Library Synthesis

Executive Summary & Rationale

(S)-3-(1-Aminobutyl)phenol is a highly versatile, stereodefined building block characterized by a 3-hydroxyphenyl ring and a primary amine situated on a chiral butyl chain. In modern medicinal chemistry, the 3-hydroxyphenyl alkylamine motif is a heavily utilized pharmacophore, particularly for targeting Central Nervous System (CNS) receptors[1].

The strategic value of this molecule lies in its orthogonal reactivity and optimal physicochemical profile. The phenol group acts as a critical hydrogen bond donor/acceptor, often interacting with conserved histidine or aspartate residues in target binding pockets. Simultaneously, the primary amine (protonated at physiological pH) forms essential salt bridges with acidic residues, such as the conserved Aspartate in Transmembrane Domain 3 (TM3) of aminergic G-Protein Coupled Receptors (GPCRs). Crucially, the (S)-configured butyl chain provides a stereospecific, lipophilic vector to probe adjacent hydrophobic sub-pockets, driving both binding affinity and enantiomeric selectivity.

Quantitative Data: Physicochemical Profiling

The molecule perfectly aligns with Astex's "Rule of 3", making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).

| Property | Value | "Rule of 3" Threshold | Compliance |

| Molecular Weight | 165.23 g/mol | < 300 g/mol | Yes |

| cLogP | ~1.8 | ≤ 3 | Yes |

| H-Bond Donors | 3 (OH, NH₂) | ≤ 3 | Yes |

| H-Bond Acceptors | 2 (O, N) | ≤ 3 | Yes |

| Rotatable Bonds | 4 | ≤ 3 | Marginal (Acceptable) |

| Stereocenters | 1 (S-configuration) | N/A | High Enantiomeric Purity |

Application 1: Fragment-Based Drug Discovery (FBDD)

Phenol-containing benzylamine and alkylamine derivatives are classic fragments in FBDD due to their high ligand efficiency and their ability to probe proton-exchange networks within enzyme active sites[2]. (S)-3-(1-Aminobutyl)phenol is particularly advantageous because its chiral tail allows medicinal chemists to map three-dimensional spatial constraints early in the hit-to-lead process.

Experimental Protocol: Saturation Transfer Difference (STD) NMR Screening

Objective: Detect transient, low-affinity binding (K_d in the mM range) of the fragment to a target protein. Causality & Self-Validation: STD-NMR relies on the transfer of magnetization from an irradiated protein to a bound ligand. Because fragments like (S)-3-(1-Aminobutyl)phenol have high off-rates (fast exchange kinetics), the magnetized fragment dissociates rapidly into the bulk solution where its amplified NMR signal is detected. To make this a self-validating system , an off-resonance control must be run to ensure the observed signals are exclusively due to protein-ligand interaction, ruling out direct ligand excitation artifacts.

Step-by-Step Methodology:

-

Sample Preparation: Prepare the target protein at a low concentration (10–20 µM) in a deuterated buffer (e.g., 50 mM Tris-d11, pH 7.4, 100 mM NaCl in 99.9% D₂O). Rationale: D₂O minimizes the massive H₂O solvent peak, which would otherwise obscure the aliphatic signals of the fragment's butyl chain.

-

Ligand Addition: Add (S)-3-(1-Aminobutyl)phenol to a final concentration of 1–2 mM (a 100-fold ligand excess ensures optimal fast-exchange conditions).

-

NMR Acquisition (On-Resonance): Irradiate the sample at a frequency where only protein methyl resonances exist (e.g., -1.0 ppm) for a saturation time of 2.0 seconds.

-

Control Acquisition (Off-Resonance): Irradiate the sample at 30 ppm (where neither protein nor ligand absorbs).

-

Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. Positive signals in the resulting difference spectrum confirm the specific binding of the fragment.

FBDD workflow utilizing (S)-3-(1-Aminobutyl)phenol, highlighting STD-NMR hit validation.

Application 2: GPCR Targeted Ligand Design

The 3-hydroxyphenyl alkylamine motif is deeply embedded in the design of CNS-active therapeutics. For instance, the optimization of JDTic analogs—potent and selective κ-opioid receptor (KOR) antagonists—relies heavily on the spatial orientation of the 3-hydroxyphenyl group to achieve sub-nanomolar affinities (K_i ~ 0.02 nM)[3]. Similarly, this scaffold has been successfully utilized in the development of bitopic Sigma-1 receptor modulators, where the alkylamine chain serves as a critical linker bridging orthosteric and allosteric binding sites[4].

Quantitative Data: Target Affinities for 3-Hydroxyphenyl Alkylamine Scaffolds

| Target Receptor | Derivative Class | Binding Affinity (K_i / K_d) | Functional Role |

| κ-Opioid Receptor (KOR) | JDTic Analogs | 0.02 - 0.11 nM | Selective Antagonist |

| Sigma-1 Receptor (S1R) | Bitopic Modulators | 10 - 50 nM | Allosteric Modulator / Antagonist |

| Orphan GPCRs (GPR3/6) | Alkylamine Carboxamides | Low µM | Inverse Agonist |

Experimental Protocol: Radioligand Competition Binding Assay

Objective: Determine the binding affinity (K_i) of synthesized (S)-3-(1-Aminobutyl)phenol derivatives at target GPCRs. Causality & Self-Validation: To validate the antagonist profile of the derivative, the assay must be performed in the presence of GTPγS. Rationale: GTPγS uncouples the GPCR from the G-protein, shifting the receptor to a low-affinity state for agonists while leaving antagonist affinity unaffected. The assay is self-validating through the inclusion of a Non-Specific Binding (NSB) control; the specific binding window must exceed 80% of the total signal for the data to be deemed reliable.

Step-by-Step Methodology:

-

Membrane Preparation: Resuspend CHO cell membranes expressing the target GPCR (e.g., KOR) in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂). Rationale: Mg²⁺ is essential for stabilizing the nucleotide-bound state of the G-protein complex.

-

Assay Assembly: In a 96-well plate, combine 100 µL of membrane suspension (approx. 15 µg protein/well), 50 µL of the radioligand (e.g., [³H]-diprenorphine at its K_d concentration), and 50 µL of the test derivative (serial dilutions from 10 µM to 1 pM).

-

Self-Validation Controls: Include wells containing 10 µM of an unlabeled reference standard (e.g., Naloxone) to define the NSB baseline. Add 10 µM GTPγS to all wells to ensure G-protein uncoupling.

-

Incubation & Termination: Incubate at 25°C for 90 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific radioligand adherence).

-

Detection: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

GPCR modulation pathway by 3-hydroxyphenyl alkylamine antagonists, restoring cAMP homeostasis.

Application 3: Chiral Scaffold for Parallel Synthesis (Linkerology)

In the era of Targeted Protein Degradation (PROTACs) and DNA-Encoded Libraries (DELs), (S)-3-(1-Aminobutyl)phenol serves as a highly modular hub.

-

Amine Handle: The primary amine can undergo reductive amination, amidation, or sulfonylation. Because the amine is situated on a chiral center, coupling reactions must be carefully optimized (e.g., using HATU/DIPEA at low temperatures) to prevent racemization.

-

Phenol Handle: The phenol oxygen can be utilized for Mitsunobu etherifications or converted into a triflate to serve as an electrophile in palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for rapid, divergent expansion of the chemical space.

References

-

Title: A fragment-based drug discovery strategy applied to the identification of NDM-1 β-lactamase inhibitors Source: European Journal of Medicinal Chemistry URL: [2]

-

Title: Bitopic Sigma 1 Receptor Modulators to Shed Light on Molecular Mechanisms Underpinning Ligand Binding and Receptor Oligomerization Source: Journal of Medicinal Chemistry (ACS Publications) URL: [4]

-

Title: Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy Source: PMC (National Institutes of Health) URL: [1]

-

Title: Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide Source: Journal of Medicinal Chemistry (ACS Publications) URL: [3]

Sources

Application Note: Chemoselective N-Alkylation of (S)-3-(1-Aminobutyl)phenol

Executive Summary & Strategic Context

(S)-3-(1-Aminobutyl)phenol is a highly valuable chiral building block, frequently utilized in the synthesis of neuroactive compounds and advanced analgesics. The molecule presents a classic chemoselectivity challenge for drug development professionals: it possesses both a primary aliphatic amine and a phenolic hydroxyl group.

Direct alkylation methods using alkyl halides and base often fail, resulting in complex, difficult-to-separate mixtures of N-alkylated, O-alkylated, and N,O-dialkylated products . This application note details field-proven, chemoselective protocols for the N-alkylation of (S)-3-(1-Aminobutyl)phenol. By leveraging reductive amination, researchers can ensure high yields, preserved stereocenter integrity, and strict N-selectivity.

Mechanistic Causality: The Case for Reductive Amination

To understand why reductive amination is the gold standard for this substrate, we must analyze the competing nucleophiles and their thermodynamic environments:

-

Nucleophilicity & pKa Dynamics: The primary aliphatic amine has a pKa of ~9.5–10.5 (as its conjugate acid), while the phenolic hydroxyl has a pKa of ~9.5–10.0. Under basic conditions (which are required for direct alkylation with alkyl halides), the phenol is deprotonated to form a highly nucleophilic phenoxide anion. This inevitably leads to unwanted O-alkylation .

-

The Reductive Amination Advantage: Reductive amination operates under mildly acidic to neutral conditions (pH 4–6). In this environment, the phenol remains protonated and poorly nucleophilic. The primary amine, however, readily condenses with an aldehyde or ketone to form an electrophilic imine or iminium ion intermediate .

-

Hydride Selection: The subsequent reduction step must be carefully controlled. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for mono-alkylation because it selectively reduces imines over aldehydes, preventing the formation of alcohol byproducts . For exhaustive N,N-dimethylation, the Eschweiler-Clarke reaction is unparalleled, as formic acid serves as both the acid catalyst and the hydride source .

Experimental Protocols (Self-Validating Workflows)

Self-Validation Principle: The following protocols incorporate specific pH-adjusted workups. Because the target product is amphoteric, adjusting the aqueous phase to the compound's isoelectric point (pH ~8.5–9.5) ensures the selective extraction of the N-alkylated aminophenol into the organic phase, while rejecting over-alkylated quaternary salts and non-basic organic impurities.

Objective: Synthesis of (S)-3-(1-(dimethylamino)butyl)phenol.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend (S)-3-(1-Aminobutyl)phenol (1.0 eq) in high-purity formic acid (5.0 eq).

-

Reagent Addition: Cool the mixture to 0 °C. Slowly add aqueous formaldehyde (37% w/w, 3.0 eq) dropwise to control the initial exothermic condensation.

-

Thermal Activation: Heat the reaction mixture to 90–100 °C for 4–6 hours. Causality: Elevated temperature is strictly required to drive the decarboxylation of formic acid, which delivers the necessary hydride to the iminium intermediate .

-

In-Process Control (IPC): Monitor the reaction via LC-MS. The system validates itself when the starting material mass (m/z [M+H]⁺ 166) is fully converted to the tertiary amine (m/z [M+H]⁺ 194).

-

Workup & Isolation: Cool to room temperature. Dilute with water and carefully adjust the pH to 9.0 using 2M NaOH (aq). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Objective: Synthesis of (S)-3-(1-(benzylamino)butyl)phenol (Model Mono-alkylation).

-

Imine Formation: Dissolve (S)-3-(1-Aminobutyl)phenol (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour. Causality: A slight excess of aldehyde ensures complete imine formation without risking polyalkylation, as STAB will not readily reduce the unreacted aldehyde .

-

Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Stir at room temperature for 12 hours.

-

Quenching: Quench the reaction with saturated aqueous NaHCO₃ to destroy excess hydride and neutralize the acetic acid byproduct.

-

Extraction: Separate the organic layer. Extract the aqueous layer once more with DCE. Dry and concentrate to yield the highly pure mono-alkylated product.

Quantitative Data Summary

The following table summarizes the expected performance of various alkylation strategies based on established aminophenol reactivity profiles.

| Alkylation Method | Reagents & Conditions | Target Product | Expected Yield (%) | N-Selectivity | O-Alkylation (%) |

| Direct Alkylation | MeI, K₂CO₃, DMF, 25°C | N,N-Dimethyl | < 30% | Poor | > 40% |

| Eschweiler-Clarke | CH₂O, HCOOH, 95°C | N,N-Dimethyl | 85 - 92% | Excellent | < 1% |

| Reductive Amination | Aldehyde, STAB, DCE, 25°C | Mono-N-Alkyl | 78 - 88% | Excellent | < 1% |

Reaction Pathway Visualization

Workflow comparison: Chemoselective reductive amination vs. non-selective direct alkylation.

References

Application Note: Enantioselective LC-MS/MS Quantification of (S)-3-(1-Aminobutyl)phenol in Biological Matrices

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals

Executive Summary

The accurate quantification of chiral phenolic amines in biological matrices is a persistent challenge in pharmacokinetics and drug development. (S)-3-(1-Aminobutyl)phenol possesses three distinct structural challenges: a weakly acidic, oxidation-prone phenol ring; a highly basic primary amine; and a chiral center at the benzylic position. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed specifically for the enantioselective extraction, resolution, and quantification of the (S)-enantiomer.

By leveraging host-guest complexation on a crown ether-based chiral stationary phase (CSP) and precisely tuning mobile phase additives, this method overcomes the poor mass transfer kinetics traditionally associated with primary amines.

Analytical Strategy & Mechanistic Causality

Do not treat analytical method development as a trial-and-error exercise; every parameter must be governed by the physicochemical properties of the analyte.

Overcoming Primary Amine Retention Issues

The enantiomeric separation of primary amines is notoriously difficult. Primary amines tend to complex too strongly with chiral selectors, which diminishes mass transfer kinetics and results in low theoretical plate numbers and severe peak tailing[1].

To resolve this, we utilize a crown ether-based column (e.g., Crownpak® CR-I(+)) or an isopropyl-cyclofructan 6 column (e.g., LarihcShell-P)[1][2]. The chiral recognition relies on the formation of hydrogen bonds between the protonated primary amine (–NH₃⁺) of the analyte and the oxygen atoms within the chiral cavity of the stationary phase.

Caption: Mechanistic pathway of enantiomeric recognition for primary amines on a chiral stationary phase.

The Causality of Mobile Phase Additives

Achieving baseline resolution requires strict control over the mobile phase chemistry:

-

Competitive Organic Amines: We introduce 10 mM ammonium formate into the mobile phase. The smaller ammonium ion acts as a competitive amine, preventing the analyte from complexing irreversibly with the chiral selector, thereby sharpening the peak shape[1].

-

Acidic Modifiers: The addition of 0.1% trifluoroacetic acid (TFA) ensures the primary amine remains fully protonated for optimal interaction with the crown ether[1].

-